molecular formula C8H5BrO B139882 4-Bromobenzofuran CAS No. 128868-60-0

4-Bromobenzofuran

Cat. No. B139882
M. Wt: 197.03 g/mol
InChI Key: YFKGZOJEQUDHAD-UHFFFAOYSA-N
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Description

4-Bromobenzofuran is a compound that has been used in the preparation of aminoalkylbenzofurans as 5-HT2C agonists used as antiobesity and antidepressant . It exists in a light yellow oil form .


Synthesis Analysis

Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Novel methods for constructing benzofuran rings have been discovered in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The molecular structure of 4-Bromobenzofuran is characterized by the presence of a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The InChI code for 4-Bromobenzofuran is 1S/C8H5BrO/c9-7-2-1-3-8-6 (7)4-5-10-8/h1-5H .


Chemical Reactions Analysis

Benzofuran compounds have been used in various chemical reactions. For example, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade . Another benzofuran ring is constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield, which is conducive to the construction of complex benzofuran ring systems .


Physical And Chemical Properties Analysis

4-Bromobenzofuran is a light yellow oil . Its molecular weight is 197.03 .

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Antimicrobial Compound Synthesis : 4-Bromobenzofuran derivatives have been synthesized and evaluated for their antimicrobial activities. For instance, 1-((5-Bromobenzofuran-2yl)methyl)-4-substituted phenyl-1H-1,2,3-triazoles showed promising results against both Gram-negative and Gram-positive bacterial strains (Sanjeeva et al., 2021).

Molecular Docking Studies

  • Biological Target Interaction : 4-Bromobenzofuran derivatives have been used in molecular docking studies to explore their binding interactions with biological targets, such as DNA gyrase from Mycobacterium tuberculosis, a key enzyme in bacteria (Sanjeeva et al., 2021).

Environmental and Toxicological Research

  • Herbicide Degradation : Studies on the biotransformation of bromoxynil (a herbicide with a 4-bromobenzofuran structure) have been conducted to understand its environmental fate and degradation pathways under various conditions, such as in methanogenic environments (Knight et al., 2003).

Pharmaceutical Research

  • Drug Synthesis and Evaluation : The synthesis and pharmacological evaluation of bromobenzofurans as non-peptide antagonists of angiotensin II have been explored, showing significant potential in blood pressure regulation (Middlemiss et al., 1991).

Metabolic Pathway Analysis

  • Drug Metabolism Studies : The metabolic pathways of certain psychoactive drugs containing the 4-bromobenzofuran structure have been analyzed, providing insights into their biotransformation and potential toxicity (Carmo et al., 2005).

Safety And Hazards

4-Bromobenzofuran is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation .

Future Directions

Research on natural products containing benzofuran has remarkably increased during the past few decades . Newly isolated natural products with complex structures are being studied, characterized, and screened for possible biological activities . Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .

properties

IUPAC Name

4-bromo-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFKGZOJEQUDHAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CO2)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00569309
Record name 4-Bromo-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00569309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromobenzofuran

CAS RN

128868-60-0
Record name 4-Bromo-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00569309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1-benzofuran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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